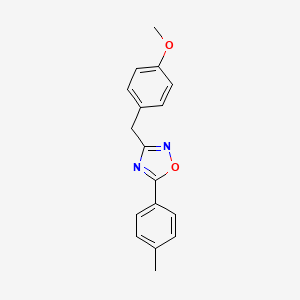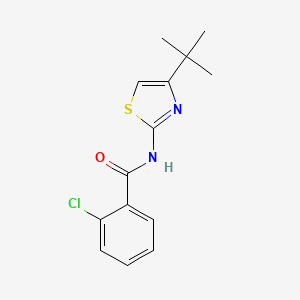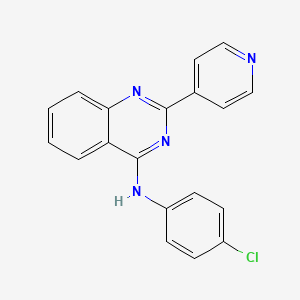![molecular formula C16H15NO2 B5779938 N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide, also known as HPPH or 3-(1'-hydroxyethyl)-3-(1'-phenylpropyl) acrylamide, is a chemical compound that has been extensively studied for its potential application in scientific research. HPPH belongs to the class of acrylamide derivatives and is known for its ability to bind to proteins, particularly those involved in cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide involves the binding of the compound to specific amino acid residues on the surface of target proteins. This binding can lead to a variety of effects, including changes in protein conformation, alterations in protein-protein interactions, and modulation of enzymatic activity. The precise mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is still being studied, but it is thought to involve both covalent and non-covalent interactions with target proteins.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide can inhibit the activity of a variety of kinases, including protein kinase C and mitogen-activated protein kinase. In vivo studies have shown that N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide can modulate the activity of G protein-coupled receptors and affect cellular signaling pathways involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is its ability to bind to a variety of proteins involved in cellular signaling pathways. This makes N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide a valuable tool for studying the function and regulation of these proteins. However, one limitation of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is its potential toxicity. N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is a reactive compound and can form adducts with cellular proteins, potentially leading to cellular damage. Careful dosing and handling is required to minimize the potential for toxicity.
Future Directions
There are a number of future directions for research on N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide. One area of interest is the development of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide derivatives with improved selectivity and reduced toxicity. Another area of interest is the application of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide in the study of protein-protein interactions involved in disease pathways, such as cancer and neurodegenerative disorders. Additionally, the use of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide in combination with other compounds, such as small molecule inhibitors, may lead to new insights into cellular signaling pathways and potential therapeutic targets.
Synthesis Methods
The synthesis of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide involves the reaction of 2-(hydroxymethyl)phenylacetic acid with phenylacryloyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. The synthesis of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is a relatively simple and straightforward process, making it an attractive compound for scientific research.
Scientific Research Applications
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been extensively studied for its potential application in scientific research. One of the most promising applications of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is in the field of protein-protein interactions. N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been shown to bind to a variety of proteins involved in cellular signaling pathways, including kinases, phosphatases, and G protein-coupled receptors. This makes N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide a valuable tool for studying the function and regulation of these proteins.
properties
IUPAC Name |
(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-12-14-8-4-5-9-15(14)17-16(19)11-10-13-6-2-1-3-7-13/h1-11,18H,12H2,(H,17,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGRFILFPWHCPA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)



![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)

![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)

![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)